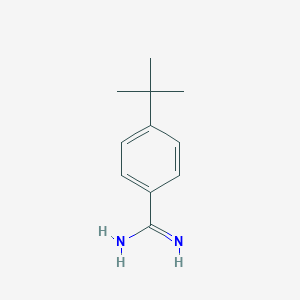

4-tert-Butyl-benzamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

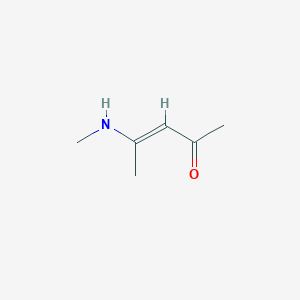

The synthesis of compounds related to 4-tert-Butyl-benzamidine involves various strategies. For instance, the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines leads to the formation of aminoquinones, which suggests a potential pathway for synthesizing benzamidine derivatives electrochemically . Additionally, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids . These methods could potentially be adapted for the synthesis of 4-tert-Butyl-benzamidine.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-Butyl-benzamidine has been studied using techniques like X-ray crystallography, which reveals the geometrical arrangement of hydrophobic side chains . The molecular structure and vibrational spectra of related compounds have also been evaluated using quantum chemical calculations and spectroscopic methods .

Chemical Reactions Analysis

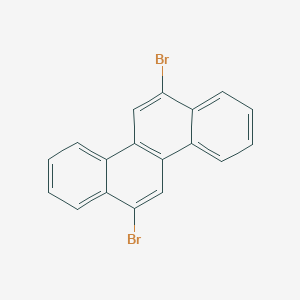

Chemical reactions involving tert-butyl groups and benzamidine-like structures include oxidative coupling, nucleophilic substitutions, and radical reactions. For example, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, which could be relevant for the chemical behavior of 4-tert-Butyl-benzamidine . The reaction of 4-tert-butyl-1,2-benzoquinone with amines to form stable adducts is another example of the reactivity of tert-butyl substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds have been characterized using various analytical techniques. For instance, the vibrational assignment of normal modes, isotropic chemical shifts via NMR, and UV-Vis absorption maxima have been reported for 3,5-di-tert-butyl-4-hydroxy benzoic acid . These studies provide a foundation for understanding the properties of 4-tert-Butyl-benzamidine.

Relevant Case Studies

Several case studies highlight the potential applications of tert-butyl substituted compounds. The anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been evaluated, showing promising results compared to standard drugs . This suggests that 4-tert-Butyl-benzamidine could also possess biological activity. Additionally, tert-butyl nitrite-mediated synthesis demonstrates the versatility of tert-butyl groups in organic synthesis .

Applications De Recherche Scientifique

Environmental Occurrence and Human Exposure

- Synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which share structural similarities with 4-tert-Butyl-benzamidine, have been detected in various environmental matrices and human tissues. These studies suggest potential environmental and health impacts due to the widespread use of these compounds in industrial and consumer products (Runzeng Liu & S. Mabury, 2020).

Applications in Synthesis

- Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, showcasing the importance of tert-butyl substituted compounds in facilitating the synthesis of structurally diverse N-heterocycles. This review highlights the broad applicability of such methodologies to access various natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Potential Pharmacological Activities

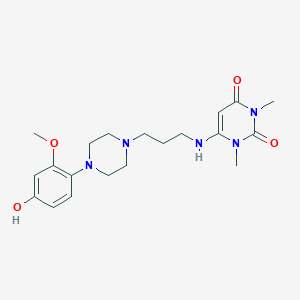

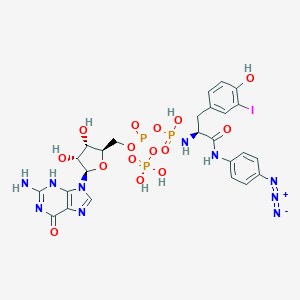

- The review of competitive, small-molecule inhibitors of coagulation factor Xa includes discussions on the design and pharmacological characterization of benzamidine derivatives, illustrating the potential of 4-tert-Butyl-benzamidine analogs in developing antithrombotic therapies (H. Pauls, W. R. Ewing, & Y. M. Choi-Sledeski, 2001).

Environmental Degradation and Toxicity

- The degradation of acetaminophen by advanced oxidation processes, which might involve by-products related to benzamidine derivatives, highlights the importance of understanding the degradation pathways, by-products, and their biotoxicity for environmental safety and pollution control (Mohammad Qutob et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

4-tert-butylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNSHLXROFMSCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401038 |

Source

|

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-benzamidine | |

CAS RN |

125772-42-1 |

Source

|

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)